L 366509

Übersicht

Beschreibung

L-366,509 ist eine synthetische organische Verbindung, die zu einer neuen Klasse von nicht-peptidischen Oxytocin-Antagonisten gehört. Es wurde als oral aktiver Oxytocin-Antagonist mit moderater Bindungsaffinität für den Oxytocin-Rezeptor in verschiedenen Spezies charakterisiert, darunter Ratten, Rhesusaffen und Menschen . Die Verbindung zeigt auch eine messbare Affinität für Vasopressin-Rezeptorsubtypen .

Herstellungsmethoden

L-366,509 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die Camphersulfonamid-Derivate beinhalten. Die Syntheseroute beinhaltet typischerweise die Modifikation von Spiroindenylpiperidin-Camphersulfonamid-Strukturen, um die Rezeptoraffinität und Selektivität zu verbessern . Der Herstellungsprozess umfasst die folgenden Schritte:

Bildung des Camphersulfonamid-Kerns: Dies beinhaltet die Reaktion von Campher-Derivaten mit Sulfonamidgruppen unter kontrollierten Bedingungen.

Einführung der Spiroindenylpiperidin-Einheit: Dieser Schritt beinhaltet die Addition von Spiroindenylpiperidin an den Camphersulfonamid-Kern durch nukleophile Substitutionsreaktionen.

Reinigung und Charakterisierung: Das Endprodukt wird unter Verwendung chromatographischer Techniken gereinigt und unter Verwendung spektroskopischer Methoden wie Kernspinresonanz und Massenspektrometrie charakterisiert.

Chemische Reaktionsanalyse

L-366,509 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: L-366,509 kann reduziert werden, um reduzierte Derivate zu bilden, die unterschiedliche biologische Aktivitäten aufweisen können.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Thiole. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von L-366,509 mit modifizierten funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

L-366,509 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Die Verbindung wird als Modellmolekül für die Untersuchung der Struktur-Wirkungs-Beziehungen von Oxytocin-Antagonisten verwendet.

Biologie: L-366,509 wird in biologischen Studien verwendet, um die Rolle von Oxytocin in verschiedenen physiologischen Prozessen zu verstehen.

Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen bei der Behandlung von Frühgeburten und anderen Erkrankungen im Zusammenhang mit der Oxytocinaktivität.

Industrie: L-366,509 wird in der pharmazeutischen Industrie als Leitverbindung zur Entwicklung neuer Oxytocin-Antagonisten mit verbesserten Eigenschaften eingesetzt.

Wirkmechanismus

L-366,509 entfaltet seine Wirkung, indem es an den Oxytocin-Rezeptor bindet und die Wirkung von Oxytocin blockiert. Die Verbindung wirkt als kompetitiver und reversibler Antagonist und verhindert, dass Oxytocin an seinen Rezeptor bindet und nachgeschaltete Signalwege aktiviert . Diese Hemmung der Oxytocin-Rezeptoraktivität führt zu einer Verringerung der Uteruskontraktionen und anderer physiologischer Effekte, die durch Oxytocin vermittelt werden . Die molekularen Zielstrukturen von L-366,509 umfassen den Oxytocin-Rezeptor und Vasopressin-Rezeptorsubtypen, die an verschiedenen physiologischen Prozessen beteiligt sind .

Vorbereitungsmethoden

L-366,509 is synthesized through a series of chemical reactions involving camphorsulfonamide derivatives. The synthetic route typically involves the modification of spiroindenylpiperidine camphorsulfonamide structures to enhance receptor affinity and selectivity . The preparation process includes the following steps:

Formation of the camphorsulfonamide core: This involves the reaction of camphor derivatives with sulfonamide groups under controlled conditions.

Introduction of the spiroindenylpiperidine moiety: This step involves the addition of spiroindenylpiperidine to the camphorsulfonamide core through nucleophilic substitution reactions.

Purification and characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as nuclear magnetic resonance and mass spectrometry.

Analyse Chemischer Reaktionen

L-366,509 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: L-366,509 can be reduced to form reduced derivatives, which may exhibit different biological activities.

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions are typically derivatives of L-366,509 with modified functional groups .

Wissenschaftliche Forschungsanwendungen

L-366,509 has several scientific research applications, including:

Chemistry: The compound is used as a model molecule for studying the structure-activity relationships of oxytocin antagonists.

Biology: L-366,509 is used in biological studies to understand the role of oxytocin in various physiological processes.

Medicine: The compound has potential therapeutic applications in managing preterm labor and other conditions related to oxytocin activity.

Industry: L-366,509 is used in the pharmaceutical industry as a lead compound for developing new oxytocin antagonists with improved properties.

Wirkmechanismus

L-366,509 exerts its effects by binding to the oxytocin receptor and blocking the action of oxytocin. The compound acts as a competitive and reversible antagonist, preventing oxytocin from binding to its receptor and activating downstream signaling pathways . This inhibition of oxytocin receptor activity leads to a reduction in uterine contractions and other physiological effects mediated by oxytocin . The molecular targets of L-366,509 include the oxytocin receptor and vasopressin receptor subtypes, which are involved in various physiological processes .

Vergleich Mit ähnlichen Verbindungen

L-366,509 ist unter den Oxytocin-Antagonisten aufgrund seiner nicht-peptidischen Struktur und oralen Bioverfügbarkeit einzigartig. Zu ähnlichen Verbindungen gehören:

L-368,899: Ein weiterer nicht-peptidischer Oxytocin-Antagonist mit hoher Rezeptoraffinität und oraler Bioverfügbarkeit.

Atosiban: Ein peptidbasierter Oxytocin-Antagonist, der klinisch zur Behandlung von Frühgeburten eingesetzt wird.

Epelsiban: Ein nicht-peptidischer Oxytocin-Antagonist mit hoher Selektivität für den Oxytocin-Rezeptor.

L-366,509 zeichnet sich durch seine einzigartige chemische Struktur, orale Bioverfügbarkeit und moderate Bindungsaffinität für den Oxytocin-Rezeptor aus, was es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen macht .

Biologische Aktivität

L-366509 is a synthetic compound classified as a nonpeptidyl oxytocin antagonist. It has garnered attention for its significant biological activity, particularly in the context of oxytocin receptor modulation. This article delves into the compound's mechanisms, biological effects, and relevant case studies, supported by data tables and research findings.

Overview of L-366509

L-366509 is characterized by its oral bioavailability and moderate binding affinity for oxytocin receptors across various species, including humans, rats, and rhesus macaques. The compound exhibits a binding affinity (K(i) values) ranging from 370 to 780 nM for the uterine oxytocin receptor, with additional measurable affinities for vasopressin receptor subtypes .

L-366509 functions primarily as a competitive and reversible antagonist of the oxytocin receptor. By inhibiting the binding of oxytocin, it prevents the activation of downstream signaling pathways associated with various physiological processes such as uterine contraction and social behaviors. The compound also impacts phosphatidylinositol turnover in rat uterine slices, indicating its role in cellular signaling related to oxytocin .

Biological Effects

The biological activity of L-366509 has been explored in several studies:

- Uterine Activity : In vivo studies demonstrate that L-366509 significantly inhibits oxytocin-stimulated uterine contractions when administered intravenously or intraduodenally to rats . This effect is crucial for potential therapeutic applications in managing conditions like preterm labor.

- Social Behavior : Research indicates that L-366509 affects social behaviors in animal models. Specifically, it has been shown to block the benefits of social housing on telomere length and novelty-seeking behavior in rats, suggesting a role in social enrichment and stress response .

Table 1: Binding Affinity of L-366509

| Receptor Type | Species | K(i) Value (nM) |

|---|---|---|

| Uterine Oxytocin Receptor | Rat | 370 - 780 |

| Uterine Oxytocin Receptor | Rhesus Macaque | 370 - 780 |

| Vasopressin V1 Receptor | Rat | 25 - 30 µM |

| Vasopressin V2 Receptor | Primate | 2 - 6 µM |

Table 2: Effects on Uterine Activity in Rats

| Administration Route | Dose (mg/kg) | Effect on Uterine Activity |

|---|---|---|

| Intravenous | 10 | Significant inhibition |

| Intraduodenal | 10 - 50 | Long-lasting inhibition |

Case Studies

Case Study: Impact on Social Behavior

A study involving socially housed rats demonstrated that administration of L-366509 resulted in reduced circulating oxytocin levels and impaired novelty-seeking behavior. The findings indicated that social interactions typically enhance behavioral flexibility and exploration, which were notably diminished upon treatment with the antagonist . This highlights the compound's role in modulating social behaviors through oxytocin pathways.

Case Study: Therapeutic Potential

In another study focused on pregnant rhesus macaques, L-366509 was administered to evaluate its effect on uterine contractions. Results indicated that the compound effectively inhibited oxytocin-induced uterine activity, supporting its potential use as a therapeutic agent for managing preterm labor .

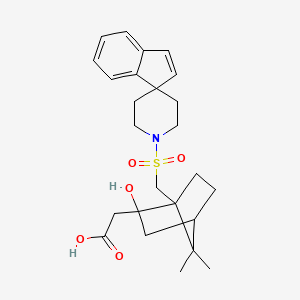

Eigenschaften

CAS-Nummer |

138382-23-7 |

|---|---|

Molekularformel |

C25H33NO5S |

Molekulargewicht |

459.6 g/mol |

IUPAC-Name |

2-[2-hydroxy-7,7-dimethyl-1-(spiro[indene-1,4'-piperidine]-1'-ylsulfonylmethyl)-2-bicyclo[2.2.1]heptanyl]acetic acid |

InChI |

InChI=1S/C25H33NO5S/c1-22(2)19-8-10-24(22,25(29,15-19)16-21(27)28)17-32(30,31)26-13-11-23(12-14-26)9-7-18-5-3-4-6-20(18)23/h3-7,9,19,29H,8,10-17H2,1-2H3,(H,27,28) |

InChI-Schlüssel |

XKVDTEPESVJNPJ-UHFFFAOYSA-N |

SMILES |

CC1(C2CCC1(C(C2)(CC(=O)O)O)CS(=O)(=O)N3CCC4(CC3)C=CC5=CC=CC=C45)C |

Kanonische SMILES |

CC1(C2CCC1(C(C2)(CC(=O)O)O)CS(=O)(=O)N3CCC4(CC3)C=CC5=CC=CC=C45)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-hydroxy-7,7-dimethyl-1-((spiro(1H-indene-1,4'-piperidin)-1'-ylsulfonyl)methyl)bicyclo(2.2.1)heptane-2-acetic acid L 366509 L-366,509 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.